molecular formula C23H21N3O6 B14903536 4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)

4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)

Cat. No.: B14903536
M. Wt: 435.4 g/mol
InChI Key: FNQPKOCPKBDHPE-BRJLIKDPSA-N
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Description

4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a benzoic acid moiety, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Hydrazinylidene Linkage: The hydrazinylidene linkage is formed through the reaction of a hydrazine derivative with an aldehyde or ketone, followed by condensation.

    Coupling of the Functional Groups: The final step involves coupling the furan ring, benzoic acid moiety, and hydrazinylidene linkage under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

4-[5-[(E)-[[2-[[2-(3-methylphenoxy)acetyl]amino]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H21N3O6/c1-15-3-2-4-18(11-15)31-14-22(28)24-13-21(27)26-25-12-19-9-10-20(32-19)16-5-7-17(8-6-16)23(29)30/h2-12H,13-14H2,1H3,(H,24,28)(H,26,27)(H,29,30)/b25-12+

InChI Key

FNQPKOCPKBDHPE-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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